molecular formula C9H10F3N B2846568 (2R)-2-(2,4,5-Trifluorophenyl)propan-1-amine CAS No. 2248172-34-9

(2R)-2-(2,4,5-Trifluorophenyl)propan-1-amine

Cat. No.: B2846568
CAS No.: 2248172-34-9
M. Wt: 189.181
InChI Key: RESQMIYUPZMIFG-YFKPBYRVSA-N
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Description

(2R)-2-(2,4,5-Trifluorophenyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a trifluorophenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,4,5-Trifluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 2,4,5-trifluorobenzaldehyde.

    Reductive Amination: The aldehyde group of 2,4,5-trifluorobenzaldehyde is subjected to reductive amination using a chiral amine and a reducing agent like sodium cyanoborohydride. This step introduces the amine group and establishes the chiral center.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,4,5-Trifluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-(2,4,5-Trifluorophenyl)propan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,4,5-Trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(2,3,4-Trifluorophenyl)propan-1-amine
  • (2R)-2-(2,4,6-Trifluorophenyl)propan-1-amine
  • (2R)-2-(3,4,5-Trifluorophenyl)propan-1-amine

Uniqueness

(2R)-2-(2,4,5-Trifluorophenyl)propan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct arrangement can result in different binding affinities and selectivities compared to other trifluorophenyl derivatives.

Properties

IUPAC Name

(2R)-2-(2,4,5-trifluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5H,4,13H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESQMIYUPZMIFG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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